molecular formula C20H23D11O4 B1153021 (±)14(15)DiHET-d11

(±)14(15)DiHET-d11

Cat. No.: B1153021
M. Wt: 349.6
InChI Key: SYAWGTIVOGUZMM-LAOIBNNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)14(15)DiHET-d11 is a deuterated analog of 14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid (14,15-DiHETrE), a metabolite of epoxyeicosatrienoic acids (EETs) produced via cytochrome P450-mediated oxidation of arachidonic acid . This compound is widely used as an internal standard in quantitative mass spectrometry (GC-MS/LC-MS) due to its isotopic labeling (11 deuterium atoms at positions 16,17,18,19,20) . Key suppliers include Cayman Chemical, GLPBIO, and Shimadzu, with prices ranging from €249 for 25 µg to €886 for 100 µg .

Properties

Molecular Formula

C20H23D11O4

Molecular Weight

349.6

InChI

InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,12D2,15D2

InChI Key

SYAWGTIVOGUZMM-LAOIBNNJSA-N

SMILES

O[C@H]([C@H](O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C/C=CC/C=CC/C=CCCCC(O)=O

Synonyms

(±)14,15-DiHETrE-d11

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Key Studies

  • Role in Inflammation: Non-deuterated 14,15-DiHETrE enhances vascular permeability and leukocyte adhesion in murine models .
  • Analgesic Effects : (±)11(12)-DiHET reduces pain responses via CB1/CB2 receptor activation, as shown in neuropathic pain models .
  • Quantitative Accuracy: this compound achieves <5% coefficient of variation in LC-MS assays, outperforming non-deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(±)14(15)DiHET-d11
Reactant of Route 2
(±)14(15)DiHET-d11

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